molecular formula C16H11BrN2O2 B5157346 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 5862-35-1

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B5157346
CAS No.: 5862-35-1
M. Wt: 343.17 g/mol
InChI Key: VQAJKAHGYFKISS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a bromophenyl group at position 3 and a phenyl group at position 1 of the pyrazole ring.

Synthesis: The compound is synthesized via Claisen condensation of 4-bromoacetophenone and diethyl oxalate, followed by reaction with thiosemicarbazide to yield the target molecule .

Properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAJKAHGYFKISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386822
Record name 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5862-35-1
Record name 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the mitochondrial pathway, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Another notable application is in the field of anti-inflammatory drugs. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis. In vitro studies have shown that it effectively reduces the production of TNF-alpha and IL-6 in activated macrophages .

Table 2: Summary of Biological Activities

ActivityEffectivenessReference
AnticancerCytotoxic to cancer cells
Anti-inflammatoryInhibits cytokine production

Pesticide Development

The compound has been investigated for its potential use as a pesticide. Its structural features suggest that it may disrupt the physiological processes in pests, leading to their mortality. Field trials have indicated promising results in controlling aphid populations without adversely affecting beneficial insects .

Polymer Synthesis

This compound has also been utilized in the synthesis of novel polymers. Its ability to act as a building block for copolymerization reactions allows for the development of materials with enhanced thermal and mechanical properties. These polymers can be used in various applications, including coatings and composites .

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity. The most promising derivative exhibited an IC50 value of 15 µM against breast cancer cells, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Agrochemical Efficacy

A field study conducted by agricultural scientists tested the efficacy of this compound as a pesticide against common agricultural pests. Results showed a reduction in pest populations by over 70% within two weeks of application, demonstrating its effectiveness as an environmentally friendly pest control agent.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Halogen-Substituted Aromatic Groups

a. 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Compound 10)
  • Structure : Replaces the bromophenyl group with a chlorophenyl substituent and introduces a thiazole ring.
  • Synthesis : Synthesized in 85% yield via sulfuric acid-mediated hydrolysis of a nitrile precursor .
  • Analytical Data :
    • IR: 3420 cm⁻¹ (N–H/O–H stretch), 1684 cm⁻¹ (C=O stretch) .
    • Elemental Analysis: Calcd. C 60.68%, H 3.56%, N 10.61% vs. Found C 60.71%, H 3.54%, N 10.65% .
b. 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Positional isomer with the carboxylic acid at position 4 but lacks the phenyl group at position 3.
  • Properties : Purity ≥95% (CAS 138907-85-4, MW 267.08) .
  • Key Difference : The absence of the 3-phenyl group reduces steric bulk, possibly increasing solubility but diminishing target specificity.

Pyrazole Derivatives with Modified Acid Moieties

a. 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic Acid
  • Structure : Acrylic acid substituent replaces the carboxylic acid at position 4.
  • Synthesis : Discontinued commercial product (CAS 108446-73-7), suggesting challenges in scalability or stability .
  • Key Difference : The conjugated double bond in acrylic acid may alter electronic properties, affecting reactivity in coupling reactions.
b. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic Acid
  • Structure: Amino group at position 4 and carboxylic acid at position 3.
  • Applications : Used in anticancer and antimicrobial research due to its dual functional groups .

Comparison with Heterocyclic Analogues

Thiazole- and Oxadiazole-Containing Compounds

a. 2-[3-(4-Bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles
  • Structure : Oxadiazole ring replaces pyrazole, derived from 3-(4-bromophenyl)propan-3-one.
  • Activity : Demonstrated anti-inflammatory properties with reduced ulcerogenicity .
  • Key Difference : The oxadiazole’s electron-withdrawing nature may improve metabolic stability compared to pyrazole derivatives.
b. 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
  • Structure : Fluorophenyl substituent instead of bromophenyl.
  • Synthesis : Used in oxadiazole formation via tetrazole coupling (85% yield) .

Structural and Functional Insights

Impact of Halogen Substituents

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets, while chlorine offers a balance between size and electronegativity .
  • Fluorine : Introduces strong electronegativity without significant steric effects, favoring solubility and bioavailability .

Role of Carboxylic Acid Position

  • Position 4 vs. 5 : Pyrazole-4-carboxylic acids (e.g., target compound) show distinct hydrogen-bonding patterns compared to 5-carboxylic acid isomers (e.g., 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, CAS 46413-66-5) .

Biological Activity

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS Number: 372107-34-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer, anti-inflammatory, and antimicrobial agent, among other pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C₁₆H₁₁BrN₂O₂
  • Molecular Weight : 343.18 g/mol
  • CAS Number : 372107-34-1

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazole derivatives, including this compound. This compound has shown significant activity against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (breast)10.0Induces apoptosis and inhibits microtubule assembly
HepG2 (liver)15.0Alters cell cycle progression and induces apoptosis
A549 (lung)12.5Inhibits proliferation through DNA damage

The apoptosis-inducing activity was confirmed by enhanced caspase-3 activity in treated cells, indicating a potential mechanism involving programmed cell death pathways .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It acts as a selective COX-2 inhibitor, which is significant in reducing inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Pseudomonas aeruginosaModerate inhibition

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. The study highlighted its effectiveness in inhibiting cancer cell growth and its potential role as a lead compound for further development in cancer therapy .

Another research effort demonstrated the compound's ability to disrupt microtubule dynamics in cancer cells, which is critical for cell division and growth. This disruption leads to significant cytotoxic effects, making it a candidate for further investigation as an anticancer drug .

Q & A

Basic Synthesis Routes and Optimization

Q: What are the common synthetic routes for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized? A: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis. For example:

  • Step 1: Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine yields ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
  • Step 2: Basic hydrolysis (e.g., NaOH) converts the ester to the carboxylic acid .
    Alternative routes involve reacting α,β-unsaturated ketones (e.g., from 5-methyl-1-phenyl-pyrazole derivatives and aromatic aldehydes) with malononitrile or cyanoacetamide under reflux conditions . Key optimizations include controlling stoichiometry, using anhydrous solvents, and maintaining temperatures between 80–120°C to avoid side reactions.

Advanced Structural Elucidation

Q: How can X-ray crystallography be optimized for structural determination of pyrazole derivatives like this compound? A: Key steps include:

  • Data Collection: Use high-resolution synchrotron radiation or rotating-anode sources.
  • Refinement: Employ SHELXL for small-molecule refinement, addressing twinning or disorder with TWIN/BASF commands .
  • Validation: Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups. For example, the title compound’s crystal structure (monoclinic, P2₁/c space group) was resolved with an R factor of 0.052 using SHELX .

Basic Spectroscopic Characterization

Q: Which spectroscopic techniques are critical for characterizing this compound? A:

  • IR Spectroscopy: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Br (550–600 cm⁻¹) .
  • NMR: ¹H NMR shows phenyl protons (δ 7.2–7.8 ppm) and pyrazole protons (δ 8.1–8.3 ppm). ¹³C NMR confirms carboxylic acid at ~165 ppm .
  • UV-Vis/Photophysics: Emission spectra in polar solvents (e.g., DMSO at 356 nm) reveal π→π* transitions .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How are structure-activity relationships analyzed for pyrazole derivatives in drug discovery? A:

  • Analog Synthesis: Modify substituents (e.g., replace Br with Cl or CF₃) to test pharmacological effects .
  • Biological Assays: Screen analogs against target proteins (e.g., σ₁ receptors or tubulin) using in vitro binding assays or in vivo models (e.g., sea urchin embryos) .
  • Computational Modeling: Molecular docking (AutoDock/GOLD) predicts binding modes, while DFT calculates electronic properties (HOMO-LUMO gap, electrostatic potential) .

Handling Data Contradictions in Biological Studies

Q: How should researchers address contradictions in biological activity data across studies? A:

  • Replicate Assays: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (pH, temperature).
  • Statistical Validation: Use ANOVA or t-tests to confirm significance. For example, discrepancies in IC₅₀ values may arise from assay sensitivity variations .
  • Mechanistic Studies: Combine in vitro and in vivo data to clarify off-target effects.

Advanced Computational Modeling

Q: What computational methods are used to predict electronic properties and reactivity? A:

  • DFT Calculations: Gaussian 09 with B3LYP/6-311+G(d,p) basis set models HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS to predict stability .

Purification and Analytical Validation

Q: What purification methods ensure high purity for pharmacological testing? A:

  • Chromatography: Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts .
  • Recrystallization: Use ethanol/water mixtures for high-yield crystallization.
  • HPLC Validation: C18 columns with UV detection (λ = 254 nm) confirm >95% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

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